1-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol
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Overview
Description
1-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a mercapto group, a triazole ring, and a naphthol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by the reaction of hydrazine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Mercapto Group: The mercapto group is introduced by reacting the triazole derivative with thiourea or a similar sulfur-containing reagent.
Coupling with Naphthol: The final step involves the coupling of the triazole-mercapto derivative with 2-naphthol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction times and yields .
Chemical Reactions Analysis
Types of Reactions
1-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiones and 1,2,4-triazole-3-yl-ethan-1-ol derivatives share similar structural features and biological activities.
Naphthol Derivatives: Compounds containing the naphthol moiety, such as 2-naphthol derivatives, exhibit similar chemical reactivity and applications.
Uniqueness
1-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-NAPHTHOL is unique due to its combination of a triazole ring, mercapto group, and naphthol moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and reactivity that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C20H16N4OS |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H16N4OS/c1-13-6-2-4-8-15(13)19-22-23-20(26)24(19)21-12-17-16-9-5-3-7-14(16)10-11-18(17)25/h2-12,25H,1H3,(H,23,26)/b21-12+ |
InChI Key |
IMZIIYLSJVAWOM-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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